Sodium 2-butoxyethyl sulphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67656-24-0 |
|---|---|
Molecular Formula |
C6H13NaO5S |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
sodium;2-butoxyethyl sulfate |
InChI |
InChI=1S/C6H14O5S.Na/c1-2-3-4-10-5-6-11-12(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
KSEOMPZAMUMZBB-UHFFFAOYSA-M |
SMILES |
CCCCOCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCOCCOS(=O)(=O)[O-].[Na+] |
Other CAS No. |
67656-24-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Species Sensitivity Distribution Ssd Method:this Probabilistic Method is Preferred when a Larger, High Quality Dataset is Available Typically >10 Toxicity Values for Different Species .researchgate.netan Ssd is a Statistical Distribution of the Toxicity Data for a Chemical.ecetoc.orgfrom This Distribution, a Hazardous Concentration for 5% of Species Hc5 is Calculated. This Value Represents the Concentration at Which 5% of the Species in the Ecosystem Are Expected to Be Affected. an Assessment Factor Typically Between 1 and 5 is then Applied to the Hc5 to Account for Remaining Uncertainties and Derive the Pnec or Eqs.researchgate.net
The role of MOA is central to the SSD method. Because Sodium 2-butoxyethyl sulphate acts via a non-specific narcotic mechanism, it is scientifically justifiable to:
Combine ecotoxicity data from other anionic surfactants that share this MOA to build a more robust SSD. researchgate.net
Utilize QSAR models, which are often based on hydrophobicity for narcotic chemicals, to generate predicted toxicity values where experimental data is lacking. rsc.org
Provide a mechanistic basis for the observed distribution of species sensitivities, lending greater confidence to the derived HC5 value. ecetoc.org
The table below illustrates a simplified application of the Assessment Factor method to derive a PNEC, using surrogate data for a narcotic anionic surfactant.
| Data Point | Value | Comment |
|---|---|---|
| Lowest Acute Toxicity Value (LC50/EC50) | 16 mg/L | Based on surrogate data for Pimephales promelas. ecetoc.org |
| Assessment Factor (AF) | 1000 | A standard factor applied to a base set of acute data. rsc.org |
| Calculated PNEC (EQS) | 0.016 mg/L (16 µg/L) | PNEC = Lowest Acute Value / AF |
This table is a simplified illustration of the AF method and does not represent a formally derived EQS for this compound.
Theoretical and Computational Chemistry Investigations
Quantum-Chemical Calculations for Molecular Properties and Reactivity
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.comaljest.netrsc.org These methods solve approximations of the Schrödinger equation to map potential energy surfaces, identify stable molecular structures, and determine the energy barriers for chemical reactions. fiveable.me For surfactants, these calculations can predict molecular geometry, charge distribution, and key reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicate a molecule's electron-donating and accepting capabilities, respectively. aljest.netresearchgate.net
The tendency of a surfactant to adsorb onto a solid surface is a critical aspect of its function in applications like mineral flotation, detergency, and enhanced oil recovery. researchgate.netfrontiersin.org Computational methods can calculate the adsorption energy, which is the energy released when a molecule attaches to a surface. acs.orgyoutube.com This is typically done by calculating the total energy of the combined surfactant-surface system and subtracting the energies of the isolated surfactant molecule and the bare surface. youtube.com
Table 1: Representative Adsorption Energies of Organic Molecules on Mineral Surfaces from Computational Studies Note: This table presents data for analogous systems to illustrate the typical energy ranges calculated computationally, as specific values for Sodium 2-butoxyethyl sulphate were not found in the reviewed literature.
| Adsorbate (Functional Group) | Surface | Calculated Adsorption Energy (kJ/mol) | Reference |
|---|---|---|---|
| Methanoic Acid (Carboxylic Acid) | Scheelite (CaWO4) | ~80 - 170 | acs.orgnih.gov |
| Hydroxyethanal (Hydroxy-aldehyde) | Scheelite (CaWO4) | ~80 - 170 | acs.orgnih.gov |
| Methylamine (-NH2) | Scheelite (CaWO4) | ~55 - 86 | acs.orgnih.gov |
| (S)-HSCH2CHNH2CH2P(CH3)2 | Gold Au(17 11 9) | (8.8 kJ/mol stronger than R-enantiomer) | nih.gov |
Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Computational chemistry can predict the intermediates and transition states of reactions like hydrolysis. rsc.orgpurdue.edu Theoretical studies on the hydrolysis of related sulfate (B86663) esters provide a framework for understanding how the butoxyethyl sulfate ester might break down. nih.govresearchgate.netdiva-portal.orgchemrxiv.org
For example, the alkaline hydrolysis of sulfate esters has been studied using DFT. diva-portal.orgchemrxiv.org These calculations suggest that the reaction proceeds through a "loose" transition state where the bond to the attacking nucleophile (like a hydroxide (B78521) ion) is only minimally formed, while the bond to the leaving group (the alcohol part) has already begun to break. diva-portal.org This is characteristic of an associative sulfuryl group transfer mechanism. acs.org Theoretical studies comparing sulfate and phosphate (B84403) ester hydrolysis indicate that while there are similarities, key differences exist, such as the higher energy of the pentacoordinate intermediate for sulfur compared to phosphorus. acs.org The uncatalyzed hydrolysis of aryl sulfate monoanions in solution is thought to occur via an SN2 mechanism. nih.govresearchgate.net The degradation of the related compound 2-butoxyethanol (B58217) has been shown experimentally to proceed via oxidation to 2-butoxyacetic acid (2-BAA), followed by cleavage of the ether bond. researchgate.net Computational modeling could be used to map the energy landscape of this pathway for the sulfated analogue, identifying the transition states and intermediates involved.
Computational Modeling of Interfacial and Colloidal Behavior
The self-assembly of surfactants into micelles and their behavior at interfaces are defining characteristics that can be effectively modeled using computational techniques, particularly molecular dynamics (MD) simulations.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a virtual microscope to observe processes like micelle formation. acs.org Numerous MD studies have been conducted on sodium dodecyl sulfate (SDS), a close structural relative of this compound, offering valuable insights. acs.orgnih.govrsc.org These simulations, which can be all-atom or coarse-grained, track the process of surfactant monomers in a solvent (usually water) aggregating to form micelles once the concentration exceeds the critical micelle concentration (CMC). acs.orgresearchgate.net
Simulations can reveal key structural properties of the resulting micelles, such as their size (aggregation number), shape (eccentricity), radius of gyration, and the distribution of counterions (Na+) around the negatively charged sulfate headgroups. acs.orgrsc.org For SDS, simulations show that at aggregation numbers around 60, the micelle is stable and roughly spherical. acs.orgrsc.org As the aggregation number increases, the micelles can become more aspherical or rod-like. nih.govrsc.org The choice of force field—the set of parameters describing the interactions between atoms—is critical, as some force fields can incorrectly predict the formation of unrealistic bicelle (bilayer-like) structures at high aggregation numbers due to an overestimation of the binding between sodium ions and the sulfate headgroups. nih.govscite.ai
Simulations of sodium lauryl ether sulfates (SLES), which, like this compound, contain ethoxy (EO) groups, show that the number of EO groups significantly affects micellar structure. nih.govethz.chwhiterose.ac.uk For a given total surfactant concentration, SLES molecules with fewer EO groups tend to form larger micelles. ethz.ch Dissipative particle dynamics (DPD), a coarse-grained simulation method, has been used to model the full phase diagram of SLES in water, successfully predicting the transitions between micellar, hexagonal, and lamellar phases. nih.gov
Table 2: Micellar Properties of Anionic Surfactants from Molecular Dynamics Simulations Note: This table features data from simulations of Sodium Dodecyl Sulfate (SDS) and Sodium Lauryl Ether Sulfate (SLES) as representative examples for anionic surfactants.
| Surfactant | Simulation Type | Aggregation Number (Nagg) | Calculated Mean Radius (Å) | Calculated Shape | Reference |
|---|---|---|---|---|---|
| SDS | All-Atom MD | 60 | ~19.4 | Stable, near-spherical | acs.orgrsc.org |
| SDS | Coarse-Grained MD | 60 | ~19.4 | Spherical | researchgate.net |
| SDBS (Sodium Dodecylbenzene Sulfonate) | All-Atom MD | 60 | ~20.0 | More spherical than SDS | rsc.org |
| SLES (n=1 EO) | Coarse-Grained & All-Atom MD | Varies with concentration | N/A | Forms larger micelles than n=2, 3 | ethz.ch |
Solvation refers to the interaction of a solute (the surfactant) with the solvent (water). MD simulations are used to model the hydration shell—the layer of water molecules surrounding the surfactant's hydrophilic headgroup and hydrophobic tail. acs.org The structure and dynamics of this shell are crucial for understanding the surfactant's solubility and interfacial behavior. acs.org The number of water molecules in the hydration shell can be estimated using the radial distribution function from simulation data. acs.org
The diffusion coefficient, which quantifies the mobility of the surfactant molecules, can also be calculated from MD simulations by analyzing the mean squared displacement (MSD) of molecules over time. acs.orgacs.org This can be done for individual monomers in the bulk solution, for monomers at an interface (surface diffusion), and for the entire micelle. cambridge.org Analytical models have also been developed to predict the diffusion coefficient and adsorption kinetics from experimental dynamic interfacial tension data. acs.org Modeling studies of surfactants in different media, such as silicones, show that diffusion can be significantly slower than in aqueous solutions, affecting the timescale of surface tension reduction. nsf.gov
Computational Approaches for Environmental Fate Prediction
Predicting the environmental fate of chemicals—their transport, transformation, and distribution in the environment—is essential for risk assessment. heraproject.com Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological effects. ecetoc.org
For surfactants like alkyl ether sulfates, QSARs can be used to predict properties such as biodegradability and aquatic toxicity. researchgate.net These models often use descriptors like the octanol-water partition coefficient (Kow), which quantifies a chemical's hydrophobicity, to predict an endpoint. ecetoc.org For example, the acute toxicity of alkyl sulfates to aquatic organisms like Daphnia magna can be predicted by a simple QSAR based on Kow. ecetoc.org For alcohol ether sulfates (AES), chronic QSAR models have been developed to estimate the toxicity of individual components within a commercial mixture. researchgate.net
These predictive models are invaluable for screening new chemicals and prioritizing existing ones for further experimental testing. ecetoc.orgnih.gov By using computational tools, it is possible to assess the potential environmental impact of a substance like this compound based on its molecular structure before extensive and costly experimental studies are undertaken. ecetoc.org
Quantitative Structure-Activity Relationships (QSAR) for Environmental Parameters
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property, such as its toxicity to aquatic organisms. epa.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. By analyzing a dataset of chemicals with known properties, QSARs can identify key molecular descriptors that influence these properties and use them to predict the behavior of untested chemicals. nih.gov
For anionic surfactants like this compound, QSAR models are frequently used to predict ecotoxicological endpoints. rsc.orgrsc.org The toxicity of these substances in aquatic environments is often related to their hydrophobicity and the size of the non-polar part of the molecule. epa.gov
Key molecular descriptors used in QSAR models for anionic surfactants include:
Log K_ow (Octanol-Water Partition Coefficient): This descriptor quantifies the hydrophobicity of a molecule. For surfactants, which have both hydrophilic and hydrophobic parts, this property is crucial in determining their interaction with biological membranes. nih.gov However, for ionogenic and charged molecules like anionic surfactants, the membrane-water partitioning/distribution coefficient (D_mw) is often considered a more biologically relevant descriptor for bioaccumulation and toxicity. rsc.orgrsc.org
Number of Carbon Atoms: The length of the alkyl chain (in this case, the butyl group) influences the surfactant's properties. Generally, for certain classes of surfactants, toxicity increases with the length of the alkyl chain up to a certain point. epa.gov
Molecular Weight: This basic descriptor is often correlated with other properties and can be a simple indicator of the molecule's size.
Topological and Geometrical Descriptors: These provide information about the shape, size, and branching of the molecule, which can affect how it interacts with biological systems.
A study on predicting the acute toxicity (EC50) of anionic surfactants to Daphnia magna found that a model including the number of carbon atoms, the number of hydrogen atoms, and the logarithm of the octanol-water partition coefficient showed good predictive power. nih.gov The U.S. Environmental Protection Agency's ECOSAR™ (Ecological Structure Activity Relationships) is a well-known tool that uses QSARs to predict the aquatic toxicity of chemicals, including various classes of surfactants. epa.gov For anionic surfactants, ECOSAR notes that toxicity is often parabolically related to the size of the hydrophobic component, with peak toxicity frequently observed around a C16 alkyl chain. epa.gov
Table 1: Representative QSAR Descriptors and Predicted Environmental Endpoints for Anionic Surfactants
| Molecular Descriptor | Predicted Environmental Endpoint | Relevance to this compound |
| Log K_ow / D_mw | Aquatic Toxicity (e.g., LC50 for fish, EC50 for daphnids), Bioaccumulation Potential | The butoxyethyl group contributes to the molecule's overall hydrophobicity, influencing its interaction with aquatic organisms. |
| Number of Carbon Atoms | Aquatic Toxicity | The relatively short C4 alkyl chain would generally suggest lower toxicity compared to longer-chain surfactants. epa.gov |
| Molecular Weight | General correlation with physical-chemical properties | Provides a basic parameter for computational models. |
| Charge and Nature of Hydrophilic Group | Water Solubility, Adsorption to sediment | The sulphate group ensures high water solubility and influences environmental partitioning. |
It is important to note that while QSARs are valuable screening tools, their predictions come with uncertainties. The applicability domain of a model—the range of chemical structures for which it is reliable—must be considered. rsc.org
Predictive Modeling of Biodegradation and Transformation Pathways
Predictive models can also be used to forecast the likely biodegradation pathways and transformation products of a chemical in the environment. For this compound, which is a type of alkyl ether sulphate, several degradation routes can be anticipated based on studies of structurally similar surfactants. theic2.orgcleaninginstitute.org
The primary biodegradation of alkyl ether sulphates is generally initiated by one of three main enzymatic attacks, which can occur simultaneously within a microbial community: theic2.org
Ether Cleavage (O-dealkylation): This involves the enzymatic cleavage of the ether bond. For this compound, this could happen either between the butyl group and the ethoxy group, yielding butanol and 2-hydroxyethyl sulphate, or between the ethoxy group and the sulphate, which is less common for this specific structure but is a known pathway for longer ethoxylate chains. theic2.org
Sulphatase Activity: Enzymatic hydrolysis of the sulphate ester bond by a sulphatase enzyme would release the sulphate ion and form 2-butoxyethanol. theic2.orgcleaninginstitute.org This is a common and rapid initial step for many alkyl sulphates and alkyl ether sulphates.
Oxidation of the Alkyl Chain (ω- and β-oxidation): The terminal methyl group of the butyl chain can be oxidized to a carboxylic acid (ω-oxidation), which is then sequentially shortened by two-carbon units (β-oxidation). theic2.org
Following these initial steps, the resulting intermediates are further degraded. For instance, 2-butoxyethanol, a potential metabolite, is known to be biodegradable. theic2.org Its degradation can proceed via oxidation to 2-butoxyacetic acid, followed by cleavage of the ether bond to produce n-butanol and glyoxylate. Complete biodegradation ultimately leads to the formation of carbon dioxide, water, and inorganic sulphate. theic2.org
Under anaerobic conditions, the biodegradation process is more complex and generally slower, often requiring the cooperation of different types of microorganisms. nih.govresearchgate.net The pathways can involve hydrolysis, fermentation, and eventually the production of methane (B114726) and carbon dioxide. nih.gov
Table 2: Plausible Transformation Products of this compound during Biodegradation
| Initial Degradation Pathway | Potential Intermediate Transformation Product(s) | Subsequent Degradation |
| Sulphate Ester Hydrolysis | 2-Butoxyethanol | Oxidation to 2-Butoxyacetic Acid, then ether cleavage to Butanol and Glyoxylic Acid |
| Ether Cleavage | n-Butanol, 2-Hydroxyethyl sulphate | Oxidation of Butanol to Butanoic Acid; further degradation of the sulphate intermediate |
| ω- and β-Oxidation of Alkyl Chain | 4-(2-Sulphatoethoxy)butanoic acid | Further β-oxidation and eventual cleavage of the ether and sulphate linkages |
The ultimate biodegradability of similar alcohol ether sulphates is well-established, and they are not expected to form persistent or recalcitrant metabolites in the environment. theic2.org
Interactions and Mechanistic Insights in Complex Material and Colloidal Systems
Micellization and Self-Assembly Dynamics
The behavior of Sodium 2-butoxyethyl sulphate in aqueous solutions is characterized by its nature as an amphiphilic molecule, possessing both a hydrophilic (water-loving) sulfate (B86663) head group and a hydrophobic (water-fearing) butoxyethyl tail. This dual character drives its self-assembly into organized structures known as micelles. At low concentrations, the surfactant molecules exist individually as solvated monomers. However, as the concentration increases to a specific point, these monomers spontaneously aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules, a process central to its function in various applications. ethz.chscispace.com
The critical micelle concentration (CMC) is a fundamental parameter that marks the sharp transition from a solution of surfactant monomers to one containing micelles in dynamic equilibrium with monomers. tainstruments.com It represents the minimum concentration at which micelle formation begins. researchgate.net Above the CMC, additional surfactant molecules primarily form new micelles, leading to abrupt changes in several physicochemical properties of the solution. scispace.com These changes are exploited by various methods to precisely determine the CMC.
Common physicochemical methods for CMC determination involve monitoring a specific property of the surfactant solution as a function of its concentration. The CMC is identified as the point of inflection or break in the resulting plot. While specific CMC data for this compound is not detailed in the provided research, the methodologies for its determination are well-established.
Table 1: Physicochemical Methods for CMC Determination
| Method | Property Measured | Principle |
| Tensiometry | Surface Tension | Below the CMC, surface tension decreases as surfactant monomers adsorb at the liquid-air interface. Above the CMC, the interface becomes saturated, and the surface tension remains relatively constant as new molecules form micelles in the bulk solution. sanyo-chemical-solutions.comshareok.org |
| Conductivity | Electrical Conductivity | For ionic surfactants like this compound, conductivity increases with concentration. The rate of increase changes at the CMC because micelles are larger and have lower mobility than individual ions, and they bind some counter-ions, reducing the total number of effective charge carriers. conicet.gov.ar |
| Fluorescence Spectroscopy | Changes in Probe Emission | A fluorescent probe (e.g., pyrene) is added to the solution. The probe's fluorescence spectrum is sensitive to the polarity of its microenvironment. A significant shift occurs when the probe moves from the polar aqueous environment into the nonpolar core of the newly formed micelles, indicating the CMC. scispace.comacs.org |
| Light Scattering | Intensity of Scattered Light | The intensity of scattered light increases significantly when larger particles, such as micelles, are formed in the solution, allowing for the detection of the CMC. researchgate.net |
| Refractive Index | Refractive Index | A change in the slope of the refractive index versus concentration plot can be observed at the CMC due to the different refractive properties of micelles compared to monomers. researchgate.net |
Each method relies on the distinct behavior of surfactant monomers versus their aggregated micellar form, providing a reliable means to characterize this critical concentration. acs.org
The spontaneous formation of micelles above the CMC is a thermodynamically driven process. A thermodynamic analysis provides insight into the energetic forces governing this self-assembly. The primary thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—are calculated to describe the process. conicet.gov.ar
The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process. A negative value for ΔG°mic signifies that micelle formation is spontaneous. It can be calculated from the CMC value, often using models that treat micellization as a chemical equilibrium between monomers and micelles. conicet.gov.ar
The enthalpy of micellization (ΔH°mic) reflects the heat change associated with the process. It can be determined by measuring the CMC at different temperatures or through techniques like isothermal titration calorimetry (ITC). tainstruments.com ΔH°mic values can be negative (exothermic) or positive (endothermic) and are influenced by factors like the disruption of structured water around the hydrophobic tails and van der Waals interactions within the micelle core. researchgate.net
Table 2: Thermodynamic Parameters of Micellization
| Parameter | Symbol | Significance |
| Gibbs Free Energy | ΔG°mic | Indicates the spontaneity of micelle formation. A negative value means the process is spontaneous. |
| Enthalpy | ΔH°mic | Represents the heat absorbed or released during micellization. It reflects the balance of bond breaking (hydration shells) and bond making (inter-chain interactions). |
| Entropy | ΔS°mic | Measures the change in disorder. A positive value, often the driving force for micellization, results from the release of ordered water molecules from the surfactant's hydrophobic tail (hydrophobic effect). |
These parameters are interconnected by the Gibbs-Helmholtz equation (ΔG°mic = ΔH°mic - TΔS°mic), and their analysis reveals the dominant forces controlling the self-assembly of this compound.
At concentrations above the CMC, surfactant molecules not only form micelles in the bulk solution but also adsorb onto solid surfaces in complex structures. d-nb.info When an anionic surfactant like this compound interacts with a hydrophobic or metallic surface, it can form aggregates known as surface micelles or admicelles. researchgate.net
Initially, individual surfactant molecules may adsorb onto the surface. As the concentration increases towards and beyond the CMC, these adsorbed monomers can aggregate into more complex structures. One such structure is the hemispherical surface micelle. d-nb.info In this arrangement, the hydrophobic tails of the surfactant molecules are adsorbed onto the surface, shielding them from the aqueous environment, while the hydrophilic heads form a hemispherical dome facing the bulk solution. researchgate.net
The formation of these surface structures is a dynamic process. Studies on analogous anionic surfactants, such as Sodium 2-ethylhexyl sulfate, have shown that at concentrations above the CMC, the transformation into hemispherical surface micelles can occur over time, following initial monolayer or multilayer adsorption. d-nb.inforesearchgate.net This phenomenon is significant in applications where surface modification is key, as the formation of surface micelles drastically alters the properties of the solid-liquid interface.
Interfacial Phenomena and Surface Activity Mechanisms
The defining characteristic of a surfactant is its ability to act at interfaces—such as the boundary between a liquid and air or a liquid and a solid—to reduce tension and facilitate mixing or wetting. ethz.ch
Water has a high surface tension due to the strong cohesive hydrogen bonds between its molecules. When this compound is introduced into water at concentrations below its CMC, the amphiphilic molecules migrate to the surface. ethz.ch They orient themselves to minimize free energy: the hydrophilic sulfate heads remain in the water, while the hydrophobic butoxyethyl tails are directed away from the water and into the air. sanyo-chemical-solutions.comshareok.org
This alignment disrupts the cohesive hydrogen bonding network among water molecules at the surface and replaces the high-energy water-air interface with a lower-energy surfactant-air interface. The presence of the surfactant tails at the surface reduces the net inward pull on the surface molecules, thereby lowering the surface tension. ethz.charxiv.org As more surfactant is added, the surface becomes increasingly packed with molecules until it is saturated, a point that typically coincides with the CMC. Beyond the CMC, the surface tension remains at a constant low value because any additional surfactant molecules form micelles in the bulk solution rather than further populating the already saturated surface. sanyo-chemical-solutions.com
When a surfactant solution is in contact with a solid, the surfactant molecules tend to adsorb onto the solid's surface. The study of adsorption kinetics describes the rate at which this process occurs, while adsorption isotherms describe the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the solid at a constant temperature. acs.org
Adsorption Kinetics: The rate of adsorption is often analyzed using kinetic models such as the pseudo-first-order and pseudo-second-order models.
Pseudo-first-order kinetics suggests that the rate of adsorption is controlled by diffusion to the surface.
Pseudo-second-order kinetics often implies that the rate-limiting step is chemisorption, involving valence forces or electron sharing between the adsorbent and the surfactant. acs.orgresearchgate.net The suitability of a model depends on the specific surfactant-solid system.
Adsorption Isotherms: These models describe how surfactant molecules distribute between the liquid phase and the solid surface at equilibrium.
The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.netmdpi.com It is often indicative of chemisorption.
The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface, where the adsorption energy is not uniform across all sites. researchgate.net
The adsorption of an anionic surfactant like this compound onto a solid substrate would depend heavily on the surface chemistry of the solid (e.g., its charge and hydrophobicity) and the solution conditions (e.g., pH and ionic strength). acs.org These interactions are critical for applications such as detergency, mineral flotation, and enhanced oil recovery, where the modification of solid surfaces by surfactants is the primary mechanism of action.
Emulsification and Dispersion Principles in Multiphase Systems
This compound, as a surfactant, plays a crucial role in the formation and stabilization of multiphase systems like emulsions and dispersions. sanyo-chemical-solutions.com Its amphiphilic nature, possessing both a hydrophilic (sulphate) head and a hydrophobic (butoxyethyl) tail, allows it to adsorb at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension. sanyo-chemical-solutions.commdpi.com
Stabilization Mechanisms of Emulsions and Dispersions
The stabilization of emulsions and dispersions by this compound is primarily achieved through electrostatic and steric repulsion. acs.orgmdpi.com
Electrostatic Stabilization : As an anionic surfactant, this compound imparts a negative charge to the surface of dispersed droplets. acs.orgresearchgate.net This creates a repulsive electrostatic force between the droplets, preventing them from aggregating and coalescing. acs.orgresearchgate.net The effectiveness of this stabilization is dependent on the concentration of the surfactant and the ionic strength of the continuous phase. researchgate.net An increase in salt concentration can compress the electrical double layer, potentially reducing the repulsive forces and destabilizing the emulsion. acs.orgresearchgate.net
The combination of these mechanisms, often referred to as electrosteric stabilization, provides robust stability to emulsions and dispersions. mdpi.com The choice of surfactant and its concentration are critical in optimizing the balance between these repulsive forces to achieve long-term stability. wiley-vch.de
Role as a Coupling Agent in Organic-Aqueous Mixtures
This compound also functions as an effective coupling agent, facilitating the miscibility of otherwise immiscible organic and aqueous components. niacet.comatamanchemicals.com This property is particularly valuable in formulations where a homogeneous mixture of organic solvents and aqueous solutions containing dissolved salts is required. niacet.comatamanchemicals.com By reducing the interfacial tension between the organic and aqueous phases, it allows for the formation of a stable, single-phase system. This capability is leveraged in various industrial applications, including the formulation of cleaning agents and in offset printing fountain solutions to maintain a delicate emulsification balance. niacet.comatamanchemicals.com
Interactions with Macromolecules and Biopolymers
Binding Studies with Proteins and Polysaccharides
The binding of this compound to proteins and polysaccharides is influenced by factors such as the charge of the biopolymer, the concentration of the surfactant, pH, and ionic strength. researchgate.netresearchgate.net
Proteins : As an anionic surfactant, this compound can interact strongly with positively charged sites on protein molecules through electrostatic attraction. scielo.br This can lead to the formation of protein-surfactant complexes. researchgate.net At concentrations below its critical micelle concentration (CMC), individual surfactant molecules may bind to the protein. As the surfactant concentration increases, cooperative binding can occur, leading to the unfolding of the protein structure.
Polysaccharides : The interaction with polysaccharides is also highly dependent on the charge of the polysaccharide. For instance, it can form complexes with cationic polysaccharides like chitosan (B1678972) through electrostatic interactions between the negatively charged sulphate groups of the surfactant and the positively charged amino groups of the chitosan. researchgate.netmdpi.comresearchgate.net These interactions can result in the formation of soluble complexes or precipitates, depending on the stoichiometry and solution conditions. researchgate.net
The following table summarizes the types of interactions observed between this compound and different biopolymers:
| Biopolymer | Primary Interaction Type | Influencing Factors | Resulting Structures |
| Proteins (positively charged) | Electrostatic, Hydrophobic | pH, Ionic Strength, Surfactant Concentration | Protein-surfactant complexes |
| Chitosan (cationic polysaccharide) | Electrostatic | pH, Molar Ratio | Soluble complexes, Precipitates |
Impact on Conformational Changes of Biological Macromolecules
The binding of this compound can induce significant conformational changes in biological macromolecules. asbmb.org The hydrophobic tail of the surfactant can penetrate the hydrophobic core of proteins, leading to denaturation and unfolding of their tertiary structure. mdpi.com This process is often cooperative, meaning that the initial binding of a few surfactant molecules facilitates the binding of more, leading to a dramatic change in the protein's conformation. mdpi.com
In the case of polysaccharides, the binding of the surfactant can alter the polymer's conformation in solution. For example, the interaction between polyvinylpyrrolidone (B124986) (PVP) and an anionic surfactant, sodium bis(2-ethylhexyl) sulfoccinate (AOT), has been shown to induce a coil-to-globule transition of the polymer chain. researchgate.net Similar effects can be anticipated with this compound, where its binding could lead to either an expansion or contraction of the polysaccharide chain depending on the nature of the interactions and the initial conformation of the polymer. researchgate.net
Electrochemical Behavior and Adsorption on Electrode Surfaces
The electrochemical behavior of this compound is characterized by its adsorption onto electrode surfaces, which can influence various electrochemical processes. atamankimya.com Studies on similar anionic surfactants, such as sodium 2-ethylhexyl sulfate (EHS), provide insights into the expected behavior. researchgate.net
The adsorption of these surfactants on an electrode surface is a strong function of the electrode potential. atamankimya.comresearchgate.net For instance, in the case of EHS, strong adsorption is observed over a wide potential range. atamankimya.comresearchgate.net Below the critical micelle concentration (CMC), the adsorption can be nearly irreversible over extended periods. atamankimya.comresearchgate.net At concentrations above the CMC, the formation of hemispherical surface micelles has been observed. atamankimya.comresearchgate.net
The adsorption of this compound can modify the kinetics of electrode reactions. It can block active sites on the electrode surface, thereby inhibiting certain electrochemical processes. conicet.gov.ar For example, the presence of sodium 2-ethylhexyl sulfate in a zinc plating bath has been shown to slightly shift the reduction potential of zinc to more negative values and affect the morphology of the zinc deposit. researchgate.net This is attributed to the surfactant altering the nucleation and growth process of the metal deposit. conicet.gov.ar
The following table summarizes key electrochemical properties and behaviors related to the adsorption of similar anionic surfactants on electrode surfaces:
| Property | Observation | Reference |
| Adsorption | Strong adsorption on electrode surfaces over a wide potential range. | atamankimya.comresearchgate.net |
| Adsorption below CMC | Nearly irreversible for longer adsorption times. | atamankimya.comresearchgate.net |
| Adsorption above CMC | Formation of hemispherical surface micelles. | atamankimya.comresearchgate.net |
| Effect on Metal Electrodeposition | Can shift reduction potentials and alter deposit morphology. | researchgate.netconicet.gov.ar |
| Mechanism of Influence | Blocking of active sites and alteration of nucleation/growth. | conicet.gov.ar |
The study of the electrochemical behavior of this compound is crucial for its application in areas such as electroplating, where it can be used as an additive to control the properties of the deposited metal layer. researchgate.netconicet.gov.ar
Mechanisms of Electrochemical Reduction and Oxidation
Detailed studies specifically elucidating the electrochemical reduction and oxidation mechanisms of this compound are not extensively documented in publicly available scientific literature. As an anionic surfactant, its behavior in an electrochemical system would be governed by the interactions of its molecular structure—comprising a polar sulphate head and a nonpolar butoxyethyl tail—with the electrode surface and the electrolyte.
In principle, the electrochemical behavior of such surfactants involves adsorption at the electrode-solution interface. The orientation and packing of the adsorbed molecules are dependent on factors like the electrode potential, the concentration of the surfactant relative to its critical micelle concentration (CMC), and the nature of the electrode material.
Electrochemical reduction or oxidation of such organic sulphates would involve the transfer of electrons to or from the molecule. The specific pathways for these reactions, including bond cleavage (e.g., C-O, S-O) and the formation of intermediate radical species, have been investigated for similar, but not identical, molecules. For instance, research on other alkyl ether sulphates or related phosphate (B84403) esters suggests that electrochemical oxidation often proceeds via reactions involving hydroxyl radicals (•OH), leading to the degradation of the organic structure through pathways like ether bond cleavage and oxidation of the alkyl chain. However, without specific experimental data for this compound, any proposed mechanism would remain speculative.
Influence on Electrodeposition Processes (e.g., zinc)
While direct research on the influence of this compound on zinc electrodeposition is limited, studies on structurally similar anionic surfactants, such as Sodium 2-ethylhexyl sulfate (EHS), provide significant insights into the potential role of such additives. d-nb.info Anionic surfactants are commonly used in zinc electrodeposition to refine the grain structure of the metallic coating, resulting in smoother and brighter finishes. d-nb.info
The primary mechanism of action for these surfactants in electrodeposition is their adsorption onto the cathode surface. This adsorbed layer can influence the kinetics of the metal ion reduction and the morphology of the deposited metal.
Research on the electrochemical reactions of Sodium 2-ethylhexyl sulfate in the presence of Zn²⁺ ions at a mercury electrode has shown that the surfactant is strongly adsorbed on the electrode surface across a wide potential range. d-nb.info The presence of EHS in the electrolyte solution was found to slightly shift the potential for zinc reduction to more negative values and cause a marginal increase in the current density. d-nb.info
The table below summarizes the observed effects of a structurally similar surfactant, Sodium 2-ethylhexyl sulfate, on electrochemical parameters, which can be considered indicative of the potential influence of this compound in a similar system.
| Parameter | Observation with Sodium 2-ethylhexyl sulfate (EHS) | Reference |
| Zinc Reduction Potential | Slight shift towards more negative potentials | d-nb.info |
| Current Density | Slight increase | d-nb.info |
| Adsorption on Electrode | Strong adsorption in a wide potential range | d-nb.info |
| Surface Aggregation (Above CMC) | Formation of hemispherical surface micelles | d-nb.info |
These findings suggest that a surfactant like this compound would likely function as a leveling and brightening agent in zinc electrodeposition by modifying the electrochemical behavior at the cathode-solution interface.
Environmental Fate, Degradation Pathways, and Biotransformation Studies
Environmental Distribution and Partitioning Behavior
The distribution of sodium 2-butoxyethyl sulphate in the environment is largely dictated by its interaction with soil and sediment, as well as its tendency to volatilize from water and land surfaces.
The mobility of this compound in the terrestrial environment is influenced by its sorption to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. For this compound, the Koc is estimated to be 10, indicating a very high mobility in soil. This low sorption potential suggests that the compound is unlikely to bind significantly to soil and sediment organic matter and will tend to remain in the aqueous phase.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value | Interpretation |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 10 | Very high mobility in soil |
Note: This table is interactive. You can sort the data by clicking on the column headers.
The tendency of a chemical to move from water or soil into the air is described by its volatilization potential. The Henry's Law constant for this compound is estimated to be 2.8 x 10⁻¹¹ atm-m³/mole. This very low value suggests that volatilization from moist soil surfaces and water bodies is not a significant environmental fate process. Similarly, its low vapor pressure indicates that volatilization from dry soil surfaces is also not expected to be a major removal mechanism.
Biodegradation Mechanisms in Environmental Compartments
Biodegradation is a primary pathway for the removal of this compound from the environment. This process is mediated by various microbial enzymes and metabolic pathways.
The initial step in the biodegradation of this compound involves the cleavage of the sulphate ester bond. This reaction is catalyzed by enzymes known as alkylsulfatases or esterases, which are produced by a wide range of microorganisms. This enzymatic hydrolysis releases the butoxyethanol moiety and an inorganic sulphate ion, making the organic portion of the molecule more amenable to further degradation.
Following the initial hydrolysis, the resulting 2-butoxyethanol (B58217) undergoes further biotransformation. A key pathway for the degradation of the alkyl chain is β-oxidation. In this process, the butoxy group is sequentially oxidized, leading to the formation of smaller, more readily metabolizable compounds. This oxidative pathway ultimately results in the complete mineralization of the organic part of the molecule to carbon dioxide and water.
The presence of this compound in the environment can lead to shifts in the composition and activity of microbial communities. Microorganisms capable of utilizing this compound as a source of carbon and energy will be selectively enriched. This adaptation can lead to an increased rate of biodegradation over time as the microbial community becomes more efficient at breaking down the surfactant. Studies on related alkyl sulphates have shown that diverse microbial populations in soil and water can readily adapt to degrade these compounds.
Identification and Persistence of Biodegradation Metabolites
Bacterial degradation of 2-butoxyethanol has been shown to proceed via oxidation of the alcohol group to an acid, followed by the cleavage of the ether bond. A study on various bacterial strains isolated from different environmental matrices identified several key metabolites. nih.govresearchgate.net These findings suggest that the initial steps in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the sulphate ester, releasing 2-butoxyethanol, which would then be further degraded.
The identified metabolites from the degradation of 2-butoxyethanol by gram-negative bacteria such as Pseudomonas and Hydrogenophaga include:
2-Butoxyacetic acid (2-BAA) : Formed by the oxidation of the terminal alcohol group of 2-butoxyethanol. nih.govresearchgate.net This metabolite was also detected in urine and blood samples in mammalian studies, indicating it is a common metabolic product. nih.gov
n-Butanol : Resulting from the cleavage of the ether linkage in 2-butoxyacetic acid. nih.govresearchgate.net
Glyoxylate : The other product of the ether bond cleavage of 2-butoxyacetic acid. nih.gov
Butanoic acid : Detected as a potential subsequent metabolite from the oxidation of n-butanol. nih.govresearchgate.net
The persistence of these metabolites is expected to be relatively low, as they are generally readily biodegradable compounds. For instance, n-butanol and butanoic acid are common intermediates in microbial metabolism and are typically degraded rapidly in the environment. The persistence of 2-butoxyethanol itself in aquatic environments is estimated to be moderate, with a half-life of one to four weeks, suggesting that its primary metabolites would also be subject to further microbial degradation. wikipedia.orgcanada.ca
Table 1: Potential Biodegradation Metabolites of the Butoxyethyl Moiety (from 2-Butoxyethanol studies)
| Metabolite | Precursor | Formation Pathway | Reference |
| 2-Butoxyacetic acid (2-BAA) | 2-Butoxyethanol | Oxidation of the alcohol group | nih.govresearchgate.net |
| n-Butanol | 2-Butoxyacetic acid | Cleavage of the ether bond | nih.govresearchgate.net |
| Glyoxylate | 2-Butoxyacetic acid | Cleavage of the ether bond | nih.gov |
| Butanoic acid | n-Butanol | Oxidation | nih.govresearchgate.net |
Comparative Environmental Persistence and Mobility with Alkyl Sulphate Analogues
The environmental behavior of this compound can be better understood by comparing its persistence and mobility with those of its non-ethoxylated analogues, the alkyl sulphates (AS), such as sodium lauryl sulphate (SLS). The key structural difference is the presence of the ethoxy group in the alkyl ether sulphates (AES), which influences their physicochemical properties and, consequently, their environmental fate.
Mobility: The presence of the oxyethylene group in AES generally leads to higher water solubility and reduced sorption to soil and sediment compared to AS with the same alkyl chain length. geoscienceworld.orgresearchgate.net This results in greater mobility of AES in the subsurface environment. geoscienceworld.orgresearchgate.net Studies have shown that the transport of alkyl ether sulphates through soil is significantly greater than that of alkyl sulphates. geoscienceworld.orgresearchgate.net For instance, a safety data sheet for a C12-14 alkyl ether sulphate indicates a high mobility potential based on a calculated Log Koc of 0.316. cloudfront.net This increased mobility means that AES are more likely to leach from soil into groundwater compared to their AS counterparts.
Persistence and Biodegradability: Both alkyl sulphates and alkyl ether sulphates are considered to be readily biodegradable under aerobic conditions. researchgate.netbeamreach.org However, the rates of degradation can differ. While linear primary alkyl sulphates are known for their rapid and extensive biodegradation, the presence of the ether linkage in AES can sometimes result in slightly slower degradation rates, particularly in marine environments. researchgate.netnih.govchemger.com Nevertheless, studies on sodium lauryl ether sulphate (SLES), a common AES, have shown substantial degradation in soil, with half-lives ranging from 9 to 25 days, indicating that it does not persist indefinitely. mdpi.com In anaerobic conditions, AES have also been reported to be bioavailable. beamreach.org Concerns about the persistence of SLS in the environment are generally considered low due to its rapid biodegradation (>99% according to OECD 301 standards). nih.gov
Table 2: Comparative Environmental Properties of Alkyl Ether Sulphates (AES) and Alkyl Sulphates (AS)
| Property | Alkyl Ether Sulphates (e.g., this compound) | Alkyl Sulphates (e.g., Sodium Lauryl Sulphate) | Reference |
| Mobility in Soil | Higher mobility, less sorption due to the hydrophilic ether group. | Lower mobility, more prone to sorption. | geoscienceworld.orgresearchgate.net |
| Aerobic Biodegradation | Readily biodegradable. | Readily and rapidly biodegradable. | researchgate.netbeamreach.orgnih.gov |
| Anaerobic Biodegradation | Reported to be bioavailable. | Can be degraded under anaerobic conditions, though often slower than aerobic. | beamreach.org |
| Persistence | Generally low persistence in soil and water. | Generally low persistence due to rapid biodegradation. | nih.govmdpi.com |
Advanced Environmental Remediation Technologies and Methodologies
Photocatalytic Oxidation Processes for Aqueous Media
Photocatalytic oxidation stands as a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants like Sodium 2-butoxyethyl sulphate. These processes are characterized by the generation of highly reactive free radicals, which can oxidize a wide range of contaminants, ultimately leading to their mineralization into carbon dioxide, water, and inorganic ions. frontiersin.org
The degradation of anionic surfactants, including compounds structurally similar to this compound, has been effectively demonstrated using both UV/TiO₂/H₂O₂ (titanium dioxide-based) and UV/Fe²⁺/H₂O₂ (photo-Fenton) systems. sciencepg.com The photo-Fenton process, in particular, is noted for its high efficiency in generating hydroxyl radicals. bioline.org.br Studies comparing the two methods for treating water contaminated with anionic surfactants have shown that the photo-Fenton process (UV/Fe²⁺/H₂O₂) is generally more effective than the UV/TiO₂/H₂O₂ system. sciencepg.com
For instance, in the treatment of methylene (B1212753) blue, a common organic pollutant, the UV/H₂O₂/Fe²⁺ process achieved 99.11% degradation within 30 minutes, whereas the UV/H₂O₂ process required 60 minutes to reach 96.44% degradation. mdpi.com The optimization of these systems involves carefully controlling the concentrations of the catalyst (TiO₂ or Fe²⁺) and the oxidant (H₂O₂). bioline.org.brpjoes.com In the photo-Fenton process, increasing the concentration of Fe²⁺ and H₂O₂ can enhance the removal rate of surfactants, although the effect of reaction time is often more significant. pjoes.com However, an excess of H₂O₂ can have a scavenging effect on the generated hydroxyl radicals, thus reducing the degradation efficiency. Similarly, an overabundance of catalyst particles can increase the turbidity of the solution, which blocks UV light penetration and lowers the reaction rate. medcraveonline.com
Table 1: Comparative Degradation Efficiency of AOPs for Organic Pollutants
| Process | Pollutant | Initial Conc. | Reagent Conc. | Reaction Time | Degradation Efficiency | TOC Removal | Source |
| UV/H₂O₂ | Methylene Blue | 15 mg/L | 5 mM H₂O₂ | 60 min | 96.44% | 59% | mdpi.com |
| UV/H₂O₂/Fe²⁺ | Methylene Blue | 15 mg/L | 2 mM H₂O₂, 0.5 mg/L Fe²⁺ | 30 min | 99.11% | 71% | mdpi.com |
| Fenton | LAS | 100 mg/L | 800 mg/L H₂O₂, 120 mg/L Fe²⁺ | 80 min | 69.38% | - | pjoes.com |
| Photo-Fenton | LAS | 100 mg/L | 800 mg/L H₂O₂, 120 mg/L Fe²⁺ | 80 min | 86.66% | - | pjoes.com |
This table presents data for representative organic pollutants to illustrate the comparative efficiencies of different Advanced Oxidation Processes (AOPs).
The cornerstone of these photocatalytic processes is the generation of the highly reactive and non-selective hydroxyl radical (•OH). wikipedia.org The hydroxyl radical is the primary species responsible for the oxidative degradation of organic pollutants. mdpi.com In the UV/TiO₂ system, when the titanium dioxide semiconductor is irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers migrate to the catalyst surface where the hole can oxidize water or hydroxide (B78521) ions to form •OH radicals, and the electron can reduce adsorbed oxygen to a superoxide (B77818) radical, which can also lead to further •OH generation. mdpi.com The addition of hydrogen peroxide (H₂O₂) enhances the system's efficiency by acting as an additional source of hydroxyl radicals upon UV irradiation and by preventing the recombination of the electron-hole pairs. researchgate.net
In the photo-Fenton (UV/Fe²⁺/H₂O₂) process, hydroxyl radicals are generated through the reaction between ferrous ions (Fe²⁺) and H₂O₂. mdpi.compjoes.com The presence of UV light significantly accelerates this reaction and facilitates the regeneration of Fe²⁺ from the ferric ions (Fe³⁺) produced, creating a catalytic cycle that continuously generates •OH radicals. mdpi.com The degradation efficiency is directly linked to the steady-state concentration of these radicals. These radicals attack the this compound molecule, initiating a series of oxidation reactions that break down its structure, starting with cleavage of the ether bond or oxidation of the alkyl chain, leading to smaller intermediates and eventual mineralization. researchgate.net
The efficiency of photocatalytic degradation is governed by several key operational parameters. medcraveonline.comidsi.md
Catalyst Concentration: The degradation rate generally increases with catalyst loading up to an optimal point. medcraveonline.commdpi.com For example, in the degradation of coffee processing wastewater, COD removal increased from 28% to 72% as the TiO₂ dosage was raised from 125 to 1000 mg/L. mdpi.com Beyond this optimum, adding more catalyst can lead to increased solution turbidity, which scatters UV light and reduces the catalyst surface area available for activation, thereby decreasing efficiency. medcraveonline.com
pH: The solution pH is a critical factor as it affects the surface charge of the photocatalyst and the speciation of the target pollutant. mdpi.commdpi.com For TiO₂, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. The degradation of anionic surfactants like this compound is often favored in acidic pH (e.g., pH 3-4), which promotes adsorption onto the positively charged TiO₂ surface. mdpi.commdpi.com In the photo-Fenton process, an acidic pH of around 3.0 is typically optimal to keep iron ions in solution and maximize their catalytic activity. mdpi.com
Irradiation Time: Degradation efficiency increases with the duration of UV irradiation. nih.gov The removal of the pollutant follows a time-dependent decay, often modeled by pseudo-first-order kinetics, where the concentration decreases exponentially over time until it reaches a plateau, indicating the near-complete degradation of the parent compound and its primary intermediates. pjoes.comnih.gov
Table 2: Influence of Operational Parameters on Photocatalytic Degradation
| Parameter | Condition | Pollutant System | Observation | Source |
| Catalyst Conc. | 125 mg/L TiO₂ | Coffee Wastewater | 28% COD Removal | mdpi.com |
| 1000 mg/L TiO₂ | Coffee Wastewater | 72% COD Removal | mdpi.com | |
| pH | pH 3 | 2,4-Dichlorophenol | Maximum degradation efficiency | mdpi.com |
| pH 7 | 2,4-Dichlorophenol | Rate constant approx. 50% of pH 3 | mdpi.com | |
| pH 3 | Photo-Fenton of Methylene Blue | 99.11% Degradation | mdpi.com | |
| pH 6 | Photo-Fenton of Methylene Blue | 82.91% Degradation | mdpi.com | |
| Irradiation Time | 30 min | Methylene Blue (Photo-Fenton) | 99.11% Degradation | mdpi.com |
| 80 min | LAS (Photo-Fenton) | 86.66% Degradation | pjoes.com |
This table summarizes findings on how different parameters affect the degradation of various organic pollutants in photocatalytic systems.
Electrochemical Treatment Methodologies
Electrochemical oxidation, particularly anodic oxidation, is a robust technology for the complete mineralization of refractory organic compounds. nih.gov This method can effectively treat wastewater containing surfactants and related compounds by generating powerful oxidizing agents directly on the electrode surface. mdpi.com
The mineralization of organic pollutants via anodic oxidation occurs through two primary mechanisms: direct and indirect oxidation. nih.gov
Direct Oxidation: Involves the direct transfer of electrons from the organic molecule to the anode, causing its oxidation. This pathway is often less efficient and can lead to the formation of passivating polymer films on the electrode surface, especially with aromatic compounds. nih.gov
Indirect Oxidation: This is the dominant and more effective mechanism, particularly on non-active anodes like Boron-Doped Diamond (BDD) or certain mixed metal oxides (MMO). nih.govnih.gov Water molecules are discharged on the anode surface at high potentials to produce physisorbed hydroxyl radicals (•OH). researchgate.net These radicals are powerful, non-selective oxidants that attack the organic molecules, leading to their complete mineralization. nih.gov
For organosulfates like this compound or its analogue, Sodium 2-ethylhexyl sulfate (B86663), the electrochemical process begins with the attack by these hydroxyl radicals. researchgate.net This leads to the cleavage of the molecule, followed by the formation of various intermediates. nih.gov Studies on similar compounds show the degradation pathway involves the formation of carboxylic acids (such as oxalic, formic, and acetic acid) which are then further oxidized to CO₂, H₂O, and inorganic ions like sulfate (SO₄²⁻). nih.govresearchgate.net Complete mineralization is confirmed by the near-total removal of Total Organic Carbon (TOC) from the solution. nih.gov
The performance of anodic oxidation is highly dependent on the choice of electrode material and the applied current density. mdpi.com
Electrode Materials: The anode material is crucial as it determines the mechanism and efficiency of •OH radical generation. researchgate.net
Boron-Doped Diamond (BDD) electrodes are considered state-of-the-art due to their wide potential window, chemical inertness, and extremely high efficiency in producing hydroxyl radicals, leading to rapid and complete mineralization of organics. nih.gov
Mixed Metal Oxide (MMO) electrodes, such as Ti/SnO₂-Sb or Ti/PbO₂, are also effective and widely used. mdpi.comresearchgate.net They offer good catalytic activity for pollutant degradation.
Other materials like aluminum (Al) and stainless steel have been studied, with performance varying based on the specific application and wastewater matrix. mdpi.commdpi.com For instance, in one study, a Ti cathode was found to be superior to Cu and stainless steel for nitrate (B79036) reduction, demonstrating the importance of material selection for specific treatment goals. mdpi.com
Current Density: This parameter controls the rate of electrochemical reactions. Increasing the current density generally enhances the pollutant removal rate because it increases the generation of oxidants like •OH radicals. mdpi.com For example, one study showed that increasing the current density from 5.0 to 12.5 mA cm⁻² raised COD removal efficiency from 78.4% to 95.3%. mdpi.com However, operating at excessively high current densities can reduce the current efficiency due to the promotion of side reactions like the oxygen evolution reaction, and it significantly increases energy consumption. nih.govnih.gov Therefore, an optimal current density must be determined to balance degradation efficiency and operational cost. mdpi.com
Table 3: Effect of Current Density and Electrode Material on Electrochemical Oxidation
| Electrode Material | Pollutant | Current Density | Observation | Source |
| BDD | Paraquat | 15 mA cm⁻² | 98.6% TOC removal after 300 min | nih.gov |
| Ti/PbO₂ Anode / Ti Cathode | Simulated Wastewater | 5.0 mA cm⁻² | 78.4% COD Removal | mdpi.com |
| Ti/PbO₂ Anode / Ti Cathode | Simulated Wastewater | 12.5 mA cm⁻² | 95.3% COD Removal | mdpi.com |
| Al Anode | Washing Machine Wastewater | 15 mA cm⁻² | 90% COD, 98% surfactant removal | mdpi.com |
| Fe Anode | Washing Machine Wastewater | 15 mA cm⁻² | Less efficient than Al for COD removal | mdpi.com |
This table provides illustrative data on the performance of different electrode materials and the impact of current density on the removal of various pollutants.
Membrane Separation Technologies for Effluent Stream Treatment
Membrane-based filtration presents a promising physical method for the treatment of wastewater containing dissolved salts and organic compounds. Technologies like nanofiltration are particularly relevant for the selective removal and recovery of sulphate-containing compounds.
Application of Nanofiltration for Sulphate Recovery
Nanofiltration (NF) is a pressure-driven membrane process that falls between reverse osmosis and ultrafiltration, making it suitable for removing divalent ions like sulphate (SO₄²⁻) while allowing monovalent ions to pass through. dtu.dkmdpi.com This selectivity is advantageous for treating waste streams containing sodium salts. While specific studies on this compound are not extensively documented, the general principle of sulphate removal by nanofiltration is well-established. mdpi.comsaltworkstech.com NF membranes typically have a negative surface charge, which enhances the rejection of multivalent anions like sulphate through Donnan exclusion. walshmedicalmedia.com
Table 1: General Performance of Nanofiltration in Sulphate Removal from various sources
| Membrane Type | Feed Solution | Pressure (bar) | Sulphate Rejection (%) | Reference |
|---|---|---|---|---|
| NF270 | Borehole Water | 4 | 98.7 | mdpi.com |
| TW30 (RO) | Borehole Water | 8 | >99.0 | mdpi.com |
| NF90 / NF245 | Alkaloid Wastewater | Not Specified | 99 | researchgate.net |
This table presents data on sulphate removal in general, as specific data for this compound is not available.
Evaluation of Membrane Fouling and Selectivity
A primary challenge in membrane technology is fouling, the process where solutes, particles, and microorganisms deposit on the membrane surface or within its pores, leading to a decline in permeate flux and affecting separation performance. mdpi.comnih.gov Fouling can be categorized as inorganic, particulate, organic, and microbial. membrane-solutions.com For surfactants like this compound, organic and microbial fouling are of particular concern.
Organic fouling occurs when molecules adsorb onto the membrane surface, potentially forming a cake layer that increases hydraulic resistance. nih.gov The hydrophobic butoxyethyl group of the surfactant molecule could interact with polymeric membrane materials, leading to adsorption. Surfactants can also influence the fouling behavior of other components in the wastewater. Studies on compounds like sodium dodecyl sulfate (SDS) show they can be used in cleaning solutions to remove foulants. mdpi.com
Membrane selectivity is governed by both size exclusion (steric hindrance) and electrostatic interactions (Donnan exclusion). researchgate.net The negatively charged sulphate group on this compound would be strongly repelled by a negatively charged nanofiltration membrane, leading to high selectivity and rejection. However, the presence of other ions can affect this selectivity. For example, the rejection of monovalent ions can decrease in the presence of divalent or trivalent anions as the membrane seeks to maintain charge neutrality. walshmedicalmedia.com Fouling layers can also alter the membrane's surface charge and hydrophobicity, thereby changing its selectivity for different compounds over time. nih.gov
Biological Wastewater Treatment Processes
Biological treatment methods utilize microorganisms to break down organic pollutants. Activated sludge systems are a cornerstone of secondary wastewater treatment, capable of handling a wide range of organic compounds.
Aerobic and Anaerobic Biodegradation in Activated Sludge Systems
Activated sludge processes use a mixed microbial population in an aerated tank to degrade organic contaminants. nih.govnih.gov The biodegradability of a chemical in these systems is crucial for its effective removal.
Aerobic Biodegradation: Under aerobic conditions, microorganisms use oxygen to metabolize organic compounds into carbon dioxide, water, and new biomass. researchgate.net Many surfactants are known to be biodegradable under aerobic conditions. Studies on alkyl sulphates (AS), the chemical class to which this compound belongs, have shown that they are generally biodegradable. researchgate.net Research indicates that the structure of the alkyl chain influences the degradation rate. For instance, a study on various alkyl sulphate structures found that those with a 2-alkyl branch, such as a butyl group, were readily degradable in standard tests like the Closed Bottle Test. researchgate.net While specific kinetic data for this compound is scarce, studies on other surfactants show that degradation in activated sludge can be rapid, often occurring within hours or a few days. dtu.dkdtu.dk
Anaerobic Biodegradation: Anaerobic biodegradation occurs in the absence of oxygen, where a consortium of different microorganisms breaks down complex organics into methane (B114726) and carbon dioxide. roadmaptozero.com This process is common in sludge digesters. The anaerobic biodegradability of surfactants is more variable than aerobic degradation. Some studies have shown that certain sulphonated surfactants are not mineralized under anaerobic conditions. researchgate.net The presence of sulphate in a molecule can also lead to competition between sulphate-reducing bacteria and methanogens in anaerobic digesters. scispace.com The enhancement of anaerobic biodegradability of waste activated sludge has been explored using surfactants like sodium dodecyl sulfate (SDS) to help break down extracellular polymeric substances (EPS), which can make cells more accessible to enzymatic attack. nih.gov However, there is a lack of specific data on the anaerobic fate of this compound in activated sludge systems.
Enhancement of Microbial Degradation through Bioaugmentation
Bioaugmentation is the practice of adding specific, cultured microorganisms (either single strains or consortia) to a system to enhance the degradation of target pollutants. mdpi.com This approach is considered when the indigenous microbial population is insufficient or incapable of degrading a particular compound at an effective rate.
While research specifically targeting the bioaugmentation for this compound degradation is not available, studies on similar compounds provide proof of concept. For example, a bacterial consortium has been successfully used to accelerate the degradation of Sodium Lauryl Ether Sulfate (SLES) in contaminated soil, reducing the half-life from 6 days (natural attenuation) to just 1 day. frontiersin.org The consortium, dominated by Pseudomonas, possessed the necessary esterase enzymes to break down the surfactant. frontiersin.org
The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and compete in the new environment. mdpi.com Strategies can include using microorganisms isolated from the contaminated site itself or employing dual-bioaugmentation, where one set of microbes mitigates an inhibitory condition (like high metal concentration) to allow another set of degrader microbes to function effectively. nih.gov For a compound like this compound, a bioaugmentation strategy would involve isolating and culturing bacteria capable of utilizing the butoxyethyl or sulphate moieties as a source of carbon or energy.
Environmental Impact Assessment Methodologies in Chemical Research
Frameworks for Assessing Chemical Environmental Performance
Comprehensive frameworks are essential for evaluating the environmental footprint of chemicals from their creation to their disposal.
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. scribd.commpob.gov.my This "cradle-to-grave" approach encompasses the extraction of raw materials, manufacturing, transportation, use, and final disposal. mpob.gov.my For surfactants like Sodium 2-butoxyethyl sulphate, the LCA process involves four main phases: defining the goal and scope, conducting a Life Cycle Inventory (LCI) of energy and material flows, assessing the potential environmental impacts, and interpreting the results. scribd.comerasm.org
The European chemical industry, through organizations like ERASM (Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers), has undertaken projects to compile LCI data for a range of common surfactants, providing a basis for understanding their environmental profiles. d-nb.info These assessments are compliant with ISO 14040 and 14044 standards. d-nb.infoerasm.org
Key impact categories typically evaluated in the LCA of surfactants include:
Global Warming Potential (GWP)
Primary Energy Demand (PED)
Acidification Potential
Eutrophication Potential
Photochemical Smog Formation scribd.comd-nb.info
Table 1: Illustrative Contribution to Environmental Impact in Surfactant Production (Based on C12-14 Alkyl Sulphate)
| Production Stage/Input | Approximate Contribution to GWP | Approximate Contribution to PED |
| Fatty Alcohol Production | >50% | 50-60% |
| Sodium Hydroxide (B78521) Production | ~10% | ~10% |
| Electricity & Thermal Energy | ~20% | ~20% |
| Other (Utilities, Waste, Transport) | <20% | <10% |
| Source: Based on data for C12-14 Sodium Alkyl Sulphate. erasm.org |
Since surfactants are typically used in aqueous solutions and discharged to wastewater, their fate and effects in sewage treatment plants and the aquatic environment are crucial components of their life cycle. erasm.org
The Integrated Pollution Prevention and Control (IPPC) framework, implemented through regulations like the IPPC Directive in Europe, mandates an integrated approach to regulating industrial activities to achieve a high level of environmental protection as a whole. sepa.org.ukeuropa.eu This involves preventing or reducing emissions to air, water, and land, and considering waste management, energy efficiency, and accident prevention. icheme.org
For the speciality organic chemicals sector, which would include the manufacture of this compound, IPPC assessments focus on the application of Best Available Techniques (BAT). sepa.org.ukservice.gov.uk Key environmental considerations for this sector include:
Optimisation of Reaction Stages: The use of batch reactors is common in speciality chemical manufacturing due to flexibility. However, this can lead to lower reaction specificity and the generation of significant downstream waste. Process intensification techniques can improve efficiency and reduce waste. service.gov.uk
Solvent Management: Minimizing the use and emissions of volatile organic compounds (VOCs) is a priority.
Waste Water Management: Effluent streams can be complex, containing a mix of organic compounds. Segregation and separate treatment of concentrated waste streams are often necessary. service.gov.uk
Energy Efficiency: Maximizing energy efficiency through techniques like pinch technology is a core principle of BAT. erasm.org
The specific application of IPPC to a this compound production facility would require a detailed assessment of the entire process, from raw material handling to product storage and emission abatement, to ensure that the best available techniques are employed to minimize environmental impact. europa.eu
Methodological Approaches for Evaluating Transformation Products
Chemicals released into the environment can be transformed into other substances, known as transformation or degradation products, through biotic and abiotic processes. Assessing these products is a critical part of a comprehensive environmental evaluation.
In the absence of experimental data, computational tools and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the environmental fate and toxicity of chemical metabolites. nih.govacs.org These in silico methods use the chemical structure of a compound to estimate its properties.
For surfactants, biodegradation pathways can be predicted using simulators like the University of Minnesota Pathway Prediction System (UM-PPS) or CATABOL. pops.intresearchgate.net These tools contain databases of microbial catabolism pathways and rules for biotransformation. For instance, predictions for alkyl ether sulphates suggest that ether cleavage is a primary degradation pathway. researchgate.net The initial step in the biodegradation of many anionic surfactants is often the cleavage of the sulphate or ether bond, followed by the oxidation of the alkyl chain. researchgate.netresearchgate.net
Once potential transformation products are identified, their physicochemical properties (e.g., water solubility, octanol-water partition coefficient) and ecotoxicological endpoints can be estimated using various QSAR models. nih.gov This allows for an initial assessment of their potential for persistence, bioaccumulation, and toxicity.
Not all transformation products pose the same level of risk. Therefore, strategies are needed to prioritize which degradants warrant further investigation or monitoring. Prioritization is typically based on a combination of factors, including:
Predicted Concentration: The amount of a degradant expected to form and persist in the environment.
Persistence (P): The predicted half-life of the degradant in various environmental compartments (water, soil, sediment).
Bioaccumulation (B): The potential for the degradant to accumulate in living organisms.
Toxicity (T): The predicted acute and chronic toxicity to aquatic and terrestrial organisms.
A common approach involves comparing the predicted properties of the degradants to established PBT criteria. d-nb.info Transformation products that are predicted to be more persistent, bioaccumulative, or toxic than the parent compound are given higher priority. For example, studies on other surfactants have shown that while biodegradation reduces the toxicity of the parent compound, some metabolites could still be of concern. cleaninginstitute.org The goal is to focus resources on the transformation products that represent the greatest potential risk to the environment.
Application of Mode of Action (MOA) in Ecotoxicological Research Strategies
Understanding a chemical's Mode of Action (MOA)—the initial biochemical event through which it exerts a toxic effect—is fundamental to ecotoxicological research. nm.govresearchgate.net
For anionic surfactants like alkyl sulphates and alkyl ether sulphates, the primary mode of action is non-specific narcosis, also known as baseline toxicity. researchgate.netrsc.org This effect is driven by the partitioning of the surfactant molecules into the lipid membranes of cells, disrupting their structure and function. nm.govrsc.org This disruption can impair vital processes such as respiration and nerve transmission. The toxicity of these surfactants generally increases with the length of the hydrophobic alkyl chain, as longer chains lead to greater partitioning into membranes. d-nb.infolubrizol.com
The MOA provides a scientific basis for:
Predicting Toxicity: QSAR models based on MOA can predict the toxicity of related compounds without the need for extensive animal testing. rsc.org
Extrapolating Between Species: Knowledge of the MOA helps in understanding how toxicity might vary across different species.
Developing Integrated Testing Strategies: By identifying the MOA, researchers can select the most relevant and sensitive test species and endpoints for a more efficient and targeted risk assessment. canada.ca
For this compound, its classification as an anionic surfactant strongly suggests a narcotic MOA, with its ecotoxicity being primarily related to its ability to disrupt biological membranes.
Mechanistic Understanding for Species Sensitivity Distributions
The assessment of environmental risk for chemical compounds like this compound relies on understanding the variability in sensitivity across different species. A Species Sensitivity Distribution (SSD) is a statistical model that describes this variation, often represented as a cumulative distribution of toxicity values for a range of species. A crucial element in developing a scientifically robust SSD is the mechanistic understanding of the compound's mode of action (MOA).
This compound is an anionic surfactant belonging to the alkyl ether sulfate (B86663) class. rsc.orgwikipedia.org The primary mode of action for most anionic surfactants in aquatic environments is non-specific toxicity, often described as a narcotic or membrane-disrupting mechanism. rsc.orgnm.goveosca.eu As amphiphilic molecules, they possess both a hydrophilic (water-attracting) sulfate head and a hydrophobic (water-repelling) hydrocarbon tail. wikipedia.org This structure allows them to interact with and disrupt the integrity of biological membranes, such as the cell membranes of aquatic organisms. nm.govlongdom.org This disruption can impair vital physiological functions, and for organisms like fish, it can specifically damage gill membranes, leading to reduced oxygen diffusion and, in acute cases, asphyxiation. eosca.eu Some studies on related anionic surfactants also indicate that exposure can induce oxidative stress, further contributing to cellular damage. unipi.itmacvetrev.mk
Understanding this narcotic MOA is fundamental to constructing and interpreting an SSD for this compound for several reasons:
Grouping of Chemicals: Chemicals with a common mode of action are expected to exhibit similar toxicity profiles. This allows for the grouping of related anionic surfactants to build a more extensive dataset for the SSD, which is particularly useful when data for a specific chemical is limited. researchgate.net
Extrapolation Across Species: The MOA helps to explain why certain species or taxonomic groups are more sensitive than others. ecetoc.org For a membrane-disrupting toxicant, organisms with sensitive external membranes or high respiration rates might be more susceptible. This mechanistic insight strengthens the scientific basis for extrapolating from tested species to the broader ecosystem.
Predictive Toxicology: A defined MOA is a prerequisite for developing Quantitative Structure-Activity Relationships (QSARs). rsc.org These models can predict the toxicity of untested but structurally similar surfactants, providing additional data points to increase the robustness of the SSD.
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Pimephales promelas (Fathead minnow) | LC50 | 96 h | 16 | ecetoc.org |
| Daphnia magna (Water flea) | LC50 | 48 h | 75 | ecetoc.org |
| Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 h | 29 | ewg.org |
This data is for Sodium 2-ethylhexyl sulfate and is used for illustrative purposes due to the lack of specific data for this compound.
Derivation of Environmental Quality Standards (EQS) Based on MOA
An Environmental Quality Standard (EQS) defines a concentration of a specific substance in an environmental compartment (e.g., water) below which no unacceptable effects on the ecosystem are expected. mee.gov.cn The derivation of an EQS is a critical step in environmental risk management and is heavily reliant on the compound's mode of action (MOA).
For a substance like this compound, whose MOA is understood to be baseline narcosis, two primary methods can be employed for EQS derivation: the Assessment Factor (AF) method and the Species Sensitivity Distribution (SSD) method. rsc.orgresearchgate.net
Future Research Directions and Emerging Paradigms
Integration of Multi-Omics Approaches in Biodegradation Studies
The future of understanding the biodegradation of surfactants like Sodium 2-butoxyethyl sulphate lies in the integration of multi-omics technologies. nih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the microbial processes involved in breaking down these compounds in the environment. osti.gov
Key Research Focus Areas:
Identifying Novel Degradation Pathways: By analyzing the complete set of genes (genomics) and their expression levels (transcriptomics) in microbial communities exposed to this compound, researchers can uncover previously unknown enzymatic pathways responsible for its degradation. nih.gov
Understanding Microbial Community Dynamics: Metagenomics can reveal the complex interplay between different microbial species within a consortium that collectively contribute to the breakdown of the surfactant. This can help in designing more effective bioremediation strategies. osti.gov
Functional Analysis of Proteins: Proteomics allows for the identification of key enzymes and proteins that are upregulated or downregulated in the presence of the surfactant, providing direct evidence of their role in the degradation process. rsc.org
Metabolite Profiling: Metabolomics can identify the various intermediate and final products of biodegradation, offering a complete picture of the degradation cascade and helping to assess the potential toxicity of any breakdown products. nih.gov
A study on the degradation of other surfactants has shown that a combination of these omics approaches can successfully identify the active microbiota and their functional roles in the mitigation of environmental contaminants. researchgate.net For instance, metaproteomics has been used to identify proteins indicative of microbial stress responses and those integral to the biodegradation of organic pollutants. osti.gov The integration of this data will be crucial for developing systemic-level bioremediation strategies. nih.gov
Development of Novel Sustainable Synthesis Methodologies
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. michberk.com For surfactants like this compound, this translates to a focus on developing synthesis methods that are more environmentally friendly and economically viable.
Future research in this area will likely concentrate on:
Bio-based Feedstocks: Exploring the use of renewable resources, such as biomass and plant-derived materials, to produce the building blocks for surfactants. nih.govacs.org This reduces the reliance on petrochemicals, which are the traditional starting materials. acs.org
Enzymatic and Microbial Synthesis: Utilizing enzymes and whole-cell microbial systems to catalyze the synthesis of surfactants offers a milder and more selective alternative to traditional chemical methods. michberk.com These biocatalytic processes often operate under ambient conditions, reducing energy consumption and waste generation.
Alternative Reaction Media: Investigating the use of greener solvents, such as supercritical fluids or ionic liquids, to replace volatile organic compounds (VOCs) in the synthesis process.
Process Intensification: Developing continuous flow reactors and other intensified processes can lead to higher yields, reduced reaction times, and a smaller environmental footprint compared to traditional batch processes.
Recent advancements in biotechnology are paving the way for the production of bio-based surfactants with improved environmental profiles. michberk.com For example, research into the synthesis of carbohydrate-alkyl ester surfactants highlights the potential of using renewable carbohydrates and fatty acids. acs.org
Advanced Spectroscopic and Imaging Techniques for In-Situ Studies
To truly understand the behavior of this compound at interfaces and its interactions with environmental matrices, researchers are turning to advanced spectroscopic and imaging techniques that allow for in-situ analysis. columbia.edu These methods provide real-time, molecular-level information without the need to remove the sample from its native environment.
Emerging Techniques and Their Applications:
| Technique | Application in Surfactant Research | Reference |
| Vibrational Sum-Frequency Spectroscopy (VSFS) | Provides detailed information on the structure and orientation of surfactant molecules at solid-liquid and liquid-air interfaces. | rsc.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enables the detection of trace amounts of surfactants and can be used to study their adsorption behavior on metal surfaces, which is relevant for understanding corrosion inhibition. | rsc.org |
| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Allows for the real-time monitoring of chemical reactions and adsorption processes at solid-liquid interfaces. | researchgate.net |
| Neutron Reflectometry | Can be used to determine the thickness and composition of adsorbed surfactant layers at interfaces. | |
| Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) | Provide high-resolution imaging of surfactant aggregates and self-assembled structures on surfaces. |
These techniques are crucial for elucidating the mechanisms of action of surfactants in various applications, from detergency and emulsification to their environmental fate and transport. For example, in-situ spectroscopic studies have been instrumental in understanding the complex interactions of surfactants at mineral surfaces, which is vital for processes like mineral ore flotation. rsc.org
Refinement of Computational Models for Complex Environmental Systems
Computational modeling is becoming an indispensable tool for predicting the environmental fate and transport of chemicals like this compound. cefas.co.uk As computational power increases and our understanding of fundamental processes grows, these models are becoming more sophisticated and accurate.
Future efforts in this area will focus on:
Developing More Accurate Quantitative Structure-Activity Relationships (QSARs): QSAR models are used to predict the properties and toxicity of chemicals based on their molecular structure. rsc.org Future work will involve developing more robust QSARs for surfactants by incorporating a wider range of molecular descriptors and experimental data. rsc.org
Improving Fate and Transport Models: Enhancing existing environmental models to better account for the unique properties of surfactants, such as their tendency to partition to interfaces and form micelles. cefas.co.uk This includes incorporating more realistic representations of environmental compartments like soil, sediment, and water bodies.
Multi-Scale Modeling: Integrating models that operate at different spatial and temporal scales, from the molecular level (e.g., molecular dynamics simulations of surfactant aggregation) to the ecosystem level (e.g., watershed-scale models of contaminant transport).
Integrating Experimental and Modeling Approaches: A closer coupling of experimental studies and computational modeling will be essential for validating and refining predictive models. Experimental data can be used to parameterize and test models, while models can help to guide experimental design and interpret results. rsc.org
Recent studies have demonstrated the potential of using coarse-grained molecular dynamics simulations to predict the membrane-water partitioning coefficients of anionic surfactants, which is a key parameter for assessing their ecotoxicity. rsc.org
Interdisciplinary Approaches for Comprehensive Environmental Research and Management
Addressing the complex environmental challenges associated with the production, use, and disposal of surfactants requires a highly interdisciplinary approach. solubilityofthings.comberkeley.edu Future research and management strategies will increasingly rely on collaboration between scientists, engineers, policymakers, and industry stakeholders.
Key Elements of an Interdisciplinary Approach:
Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental impacts of this compound and its alternatives from cradle to grave. This includes assessing raw material extraction, manufacturing, product use, and end-of-life disposal.
Green Chemistry and Engineering Principles: Integrating principles of green chemistry and engineering into the design of new surfactants and manufacturing processes to minimize their environmental footprint from the outset. berkeley.edu
Environmental Risk Assessment: Combining data on the environmental fate, transport, and toxicity of surfactants with information on exposure levels to conduct comprehensive risk assessments. This information is crucial for informing regulatory decisions and developing effective risk management strategies.
Stakeholder Engagement: Fostering open communication and collaboration between academia, industry, government agencies, and the public to ensure that research is relevant to societal needs and that scientific findings are effectively translated into policy and practice. berkeley.edu
The development of new, safer molecules often involves teams from toxicology and chemistry working together to design and test them. berkeley.edu This collaborative effort is essential for driving innovation and ensuring the sustainable use of chemicals in the future. solubilityofthings.com
Q & A
Q. What are the recommended analytical techniques for characterizing sodium 2-butoxyethyl sulphate in aqueous solutions?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, particularly focusing on the butoxyethyl chain and sulphate group. Complement this with high-performance liquid chromatography (HPLC) to assess purity and stability in aqueous media. For quantification, employ ion chromatography (IC) to detect sulphate ions .
- Data Consideration : Cross-validate results with mass spectrometry (MS) to ensure no degradation products are present during analysis .
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Experimental Design : Prepare buffered solutions across a pH range (e.g., 2–12) and monitor degradation via UV-Vis spectroscopy at 220–260 nm (absorbance peaks for sulphate groups). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under accelerated conditions .
- Contradiction Management : If discrepancies arise between predicted and observed stability, verify buffer interactions (e.g., phosphate buffers may precipitate with metal ions) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Framework : Refer to TSCA 8(a) and Clean Water Act 311 guidelines for handling sulphates and butoxyethyl derivatives. Use fume hoods for synthesis steps involving volatile intermediates and ensure waste disposal complies with CWA 307 standards .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on the compound’s surfactant properties?
- Computational Strategy : Apply density functional theory (DFT) to model the molecule’s micelle formation behavior. Compare results with experimental surface tension measurements (e.g., pendant drop method). Discrepancies may arise from solvent polarity effects, which can be addressed by adjusting solvation parameters in simulations .
- Case Study : A 2023 study on sodium dodecyl sulphate demonstrated that discrepancies between computational and experimental critical micelle concentrations (CMCs) were resolved by incorporating solvent entropy effects .
Q. What methodologies are effective for synthesizing this compound with high enantiomeric purity?
- Synthetic Protocol : Optimize the sulfonation of 2-butoxyethanol using chlorosulfonic acid in anhydrous conditions, followed by neutralization with sodium hydroxide. Monitor reaction progress via FT-IR to detect residual hydroxyl groups (peaks at 3400 cm⁻¹). For enantiomeric control, employ chiral catalysts (e.g., binaphthyl-based ligands) during esterification .
Q. How can researchers address conflicting toxicity data in existing literature?
- Conflict Resolution Framework :
Meta-Analysis : Aggregate data from OECD 420 (acute oral toxicity) and 403 (inhalation toxicity) studies, adjusting for variations in test organisms (e.g., rodent vs. zebrafish models).
Dose-Response Modeling : Use Hill equation fits to identify threshold effects. For example, a 2024 study reported LC₅₀ discrepancies due to differences in exposure duration (24h vs. 96h) .
Mechanistic Studies : Conduct in vitro assays (e.g., mitochondrial membrane potential assays) to isolate cytotoxic pathways .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-dependent effects in ecotoxicity studies?
- Statistical Workflow : Apply non-linear regression (e.g., probit analysis) for mortality data. For sub-lethal endpoints (e.g., enzyme inhibition), use multivariate ANOVA to account for covariates like temperature and dissolved oxygen .
Q. How should researchers document ethical compliance in studies involving environmental sampling?
- Ethical Documentation : Adhere to the ethical code outlined in biomedical and environmental research frameworks. Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
